1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Overview
Description
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and two methylpyrazolyl groups attached to a central pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields . These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Material Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate binding . This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole: This compound is unique due to its specific substitution pattern on the pyrazole ring.
This compound derivatives: These compounds have similar structures but may have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6/c1-24-9-13(7-21-24)17-6-18(14-8-22-25(2)10-14)26(23-17)11-12-3-4-15(19)5-16(12)20/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXZEPYBKBWEIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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